molecular formula C14H12BrNO3 B3032747 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 433330-10-0

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B3032747
CAS RN: 433330-10-0
M. Wt: 322.15 g/mol
InChI Key: XGTQGYDYRLIVJR-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a chemically synthesized molecule that is likely to have a complex structure involving a bromo substituent, a methoxy group, and a pyridinylmethoxy moiety attached to a benzaldehyde core. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with careful control of conditions to ensure the correct substitution pattern on the benzaldehyde core. For instance, the synthesis of 3,4,5-Trimethoxy Benzaldehyde involves a reaction sequence starting with p-hydroxy benzaldehyde, followed by bromination, methylation, and finally a reaction with dimethyl sulfate at a controlled pH . This suggests that the synthesis of this compound would similarly require a strategic selection of reagents and conditions to introduce the bromo, methoxy, and pyridinylmethoxy groups in the correct positions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using techniques such as X-ray diffraction, as demonstrated by the structural analysis of a triazolobenzoxadiazocine derivative . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can complement experimental data to provide a comprehensive understanding of bond lengths, angles, and torsion angles .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the presence of a pyridine moiety can affect the conformation and photobehavior of the compound, as seen in the study of pyridine-3-carboxaldehydes . The introduction of electron-donating or withdrawing groups can also impact the stability and reactivity of the molecule, potentially leading to photochromism or other photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy are essential for characterizing these compounds . The presence of specific functional groups can be inferred from their characteristic absorption bands. Additionally, the crystal structure and space group can provide information about the solid-state arrangement and potential intermolecular interactions, which can influence properties like melting point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

This compound is used in the synthesis of nitrogen heterocycles that exhibit antimicrobial activity. For instance, research by Sherif (2014) describes the preparation of thiazoles, thiohydantoins, and pyrimidines via cyclization of thiosemicarbazone derivatives of 3-bromo-4-methoxy benzaldehyde, indicating its role in developing compounds with potential antimicrobial properties (Sherif, 2014).

Catalysis and Organic Synthesis

In another study, Wang et al. (2014) explored the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, which is related to the synthesis of complex organic molecules that could be further functionalized for various applications, including the synthesis of pharmaceuticals and materials science (Wang et al., 2014).

Antioxidant Properties

The synthesis and study of a series of compounds involving brominated and methoxylated benzaldehydes, such as the one , have shown interesting antioxidant properties. This research indicates the potential for these compounds in creating effective phenolic antioxidants, highlighting their application in addressing oxidative stress-related conditions (Wijtmans et al., 2004).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-13-7-10(8-17)6-12(15)14(13)19-9-11-4-2-3-5-16-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTQGYDYRLIVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355435
Record name 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433330-10-0
Record name 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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